![molecular formula C10H13N3O2 B294100 N-[2-(acetylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B294100.png)
N-[2-(acetylamino)ethyl]-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)ethyl]-2-pyridinecarboxamide, commonly known as NAEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. NAEPC is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of NAEPC is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
NAEPC has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. NAEPC has also been shown to possess plant growth-promoting properties, making it a potential candidate for the development of new fertilizers and plant growth regulators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NAEPC in lab experiments is its relatively low toxicity compared to other compounds. However, one of the limitations of using NAEPC is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on NAEPC. One area of interest is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of NAEPC. Another area of interest is the development of new fertilizers and plant growth regulators based on the plant growth-promoting properties of NAEPC. Additionally, further research is needed to fully understand the mechanism of action of NAEPC and its potential applications in various fields of scientific research.
Synthesemethoden
NAEPC can be synthesized through various methods, including the reaction of 2-pyridinecarboxylic acid with acetic anhydride and ethylenediamine. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
NAEPC has been extensively studied for its potential applications in various fields of scientific research. In medicine, NAEPC has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In agriculture, NAEPC has been shown to possess plant growth-promoting properties, making it a potential candidate for the development of new fertilizers and plant growth regulators.
In environmental science, NAEPC has been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for the prevention of oxidative damage in various industries.
Eigenschaften
Molekularformel |
C10H13N3O2 |
---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-(2-acetamidoethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)11-6-7-13-10(15)9-4-2-3-5-12-9/h2-5H,6-7H2,1H3,(H,11,14)(H,13,15) |
InChI-Schlüssel |
ZCKGDSKXLSWUIF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)C1=CC=CC=N1 |
Kanonische SMILES |
CC(=O)NCCNC(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.